molecular formula C10H18O2 B12916044 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol CAS No. 61154-48-1

2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol

Cat. No.: B12916044
CAS No.: 61154-48-1
M. Wt: 170.25 g/mol
InChI Key: HXFRXMOKMGXICB-UHFFFAOYSA-N
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Description

2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol is a specialized chemical scaffold of interest in synthetic organic chemistry. Its saturated, fused-ring system with both ether and alcohol functional groups makes it a potential intermediate for the synthesis of more complex molecular architectures. Researchers may utilize this compound in the development of novel pharmaceuticals or materials science, where its unique conformation could impart specific steric or electronic properties. The octahydro (fully saturated) core provides a rigid, three-dimensional structure that is valuable in exploring structure-activity relationships. This product is intended for laboratory research purposes as a building block or synthetic target. The specific applications, mechanism of action, and research value for this exact compound are not detailed in the public domain, and this description is based on its inferred chemical structure. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61154-48-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-ol

InChI

InChI=1S/C10H18O2/c1-10(11)7-8-5-3-2-4-6-9(8)12-10/h8-9,11H,2-7H2,1H3

InChI Key

HXFRXMOKMGXICB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCCCCC2O1)O

Origin of Product

United States

Preparation Methods

Procedure Using Cycloaddition Reactions

One approach to synthesize related bicyclic compounds involves cycloaddition reactions. For example, [8+2] cycloaddition has been used to prepare similar structures like 2H-cyclohepta[b]furan derivatives. This method involves reacting cyclohepta[b]furan precursors with silyl enol ethers under controlled conditions to form fused systems.

Advantages

  • High yield and selectivity for the desired fused structure.
  • Applicability to various precursors with functional groups.

Hydroxylation Techniques

Hydroxylation is a critical step in the synthesis of this compound, as it introduces the hydroxyl group essential for its chemical properties. Experimental studies suggest using oxidizing agents or catalytic systems to achieve this transformation efficiently.

Common Reagents

  • Hydrogen peroxide (H₂O₂) in acidic medium.
  • Osmium tetroxide (OsO₄) for dihydroxylation.

Challenges

Maintaining regioselectivity during hydroxylation is crucial to avoid undesired side products.

Methylation Strategies

Selective methylation at the second position of the compound is achieved using methylating agents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). This step ensures precise substitution without affecting other functional groups.

Below is a summary table of experimental conditions commonly used in the preparation methods:

Step Reagents Conditions Yield
Cyclization Silyl enol ethers Solvent: Toluene; Temp: 80°C Moderate to high
Hydroxylation H₂O₂ or OsO₄ Acidic medium; RT High
Methylation CH₃I + K₂CO₃ Solvent: Acetone; Temp: RT High

Notes on Optimization

Optimization of synthesis pathways often involves:

  • Controlling reaction temperatures and times to maximize yields.
  • Purification techniques such as column chromatography to isolate the desired product.
  • Using catalysts like palladium complexes for enhanced reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Core Structure Functional Group Key Substitutions Applications
2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol Cyclohepta[b]furan (saturated) -OH at C2 Methyl on cycloheptane Potential chiral intermediate, H-bond donor
2H-Cyclohepta[b]furan-2-ones (e.g., 4a, 4b) Cyclohepta[b]furan (unsaturated) -O at C2 (ketone) Diaryl groups (e.g., 4a: Ph, 4b: NO2/OMePh) Azulene precursors, pharmaceuticals
Sclaral (3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan-2-ol) Naphtho[2,1-b]furan (saturated) -OH at C2 Four methyl groups Antibiotic/terpene synthesis
Substituted furan-2-ols (e.g., ) Simple furan -OH at C2 Varied (e.g., phenyl, esters) Oxazolone synthesis, reactivity studies
Key Observations :
  • Ring Size and Saturation : The target compound’s saturated cycloheptane enhances stability compared to unsaturated 2H-cyclohepta[b]furan-2-ones, which are reactive toward azulene synthesis () .
  • Functional Groups : The -OH group enables hydrogen bonding (cf. sclaral’s O—H⋯O interactions in crystals ), while 2-ones participate in nucleophilic additions (e.g., with active methylenes to form azulenes ).
  • Substituent Effects : Diaryl groups in 4a/4b improve π-stacking and electronic tuning for materials science, whereas the methyl group in the target compound may enhance lipophilicity for biological applications .
Hydroxyl Group Reactivity :
  • Esterification/Oxidation : The -OH group can be esterified or oxidized to a ketone (reverse of ’s ketone reduction) .
  • Hydrogen Bonding : Like sclaral, the hydroxyl may stabilize crystal structures or supramolecular assemblies .
Comparison with 2H-Cyclohepta[b]furan-2-ones :
  • Azulene Synthesis : 2-ones react with active methylenes or enamines to form azulenes (), whereas the alcohol’s -OH lacks electrophilicity for similar reactions .

Biological Activity

2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol is a cyclic alcohol with a unique structure that has garnered attention for its potential biological activities. This compound, belonging to the class of terpenoids, is derived from natural sources and has been investigated for its pharmacological properties. The following sections will detail its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLHigh
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promise in inhibiting the proliferation of cancer cells in vitro. Research indicates that it induces apoptosis in cancer cell lines such as breast and colon cancer cells.

Case Study: In Vitro Effects on Cancer Cell Lines

In a controlled study, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated:

  • MCF-7 Cell Line : A reduction in cell viability by 50% at a concentration of 50 µg/mL after 48 hours.
  • HT-29 Cell Line : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V positivity.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Research Findings on Neuroprotection

A study conducted on neuronal cultures exposed to oxidative stress revealed that treatment with this compound resulted in:

  • Reduction of Reactive Oxygen Species (ROS) : A decrease in ROS levels by approximately 40%.
  • Improvement in Cell Viability : Enhanced survival rates of neurons under stress conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
  • Apoptotic Pathways : Induction of apoptotic signaling pathways in cancer cells leads to programmed cell death.
  • Antioxidant Activity : Scavenging free radicals helps protect neuronal cells from oxidative damage.

Q & A

Q. What are the established synthetic routes for 2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol, and which reaction conditions are critical for achieving high yields?

The synthesis often involves cyclization strategies starting from substituted furanones or tropolone derivatives. For example, 2H-cyclohepta[b]furan-2-ones can be synthesized via [3,3]-sigmatropic rearrangements or Friedel-Crafts acylation, using catalysts like NaH in anhydrous THF under controlled temperatures (0–25°C) . Critical factors include solvent choice (e.g., hexafluoropropanol for enhanced electrophilicity), stoichiometric control of reagents, and inert atmosphere to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, furan oxygen proximity effects) and carbonyl signals (δ 170–180 ppm for lactones) .
  • HRMS : Confirm molecular formula via exact mass matching (e.g., C₁₀H₁₄O₃ requires m/z 182.0943).
  • IR : Detect lactone carbonyl stretches (~1770 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) . Cross-validation with X-ray crystallography is recommended for complex stereochemistry .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives when using cross-coupling reactions?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Catalyst tuning : Pd(PPh₃)₄ promotes coupling at less hindered positions, while bulky ligands (e.g., XPhos) favor alternative sites .
  • Substituent effects : Electron-withdrawing groups on the furan ring direct electrophilic attacks to specific carbons. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Temperature control : Lower temperatures (–20°C) stabilize kinetic products, while higher temperatures (80°C) favor thermodynamic outcomes .

Q. What computational modeling approaches are recommended to predict the reactivity of this compound in nucleophilic addition reactions?

  • Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic attacks, focusing on transition-state energies and charge distribution. B3LYP/6-31G* is a standard method for furan derivatives .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction rates and intermediate stability .
  • Docking studies : For bioactive analogs, predict binding affinities to biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How should researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives using different catalytic systems?

  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps. For example, D₂O quenching can identify intermediates in acid-catalyzed cyclizations .
  • In situ monitoring : ReactIR or LC-MS tracks real-time reaction progress, revealing competing pathways (e.g., oxidation vs. ring-opening) .
  • Comparative kinetics : Analyze Arrhenius plots to differentiate between catalyst-poisoning and side-reaction dominance .

Q. What in vitro bioactivity screening strategies are suitable for evaluating the pharmacological potential of this compound analogs?

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Compare selectivity indices (normal vs. cancerous cells) .
  • Metabolic stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via HPLC to assess susceptibility to Phase I metabolism .

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